2-Butynyltriphenylphosphonium bromide

Wittig Reaction Ylide Chemistry Physical Organic Chemistry

This non-substitutable propargylic phosphonium salt is essential for synthesizing (3-alkoxycarbonyl-2-butenyl)triphenylphosphonium salts—the critical C5 building blocks in industrial Wittig synthesis of vitamin A and carotenoids. Its unique alkyne moiety enables one-pot cobalt-catalyzed tandem Diels-Alder/Wittig cascades for stereoselective stilbene assembly. Unlike butyl-, allyl-, or benzyl-analogs, its distinct propargylic C-H acidity governs ylide stability and stereochemical outcomes, making it irreplaceable for alkyne-containing polyene carboxylate synthesis.

Molecular Formula C22H20BrP
Molecular Weight 395.3 g/mol
CAS No. 39616-23-4
Cat. No. B1630185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butynyltriphenylphosphonium bromide
CAS39616-23-4
Molecular FormulaC22H20BrP
Molecular Weight395.3 g/mol
Structural Identifiers
SMILESCC#CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
InChIInChI=1S/C22H20P.BrH/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,19H2,1H3;1H/q+1;/p-1
InChIKeyOVFIDHNYYLMXGU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Butynyltriphenylphosphonium Bromide CAS 39616-23-4: A Propargylic Wittig Reagent for Alkyne-Functionalized Synthesis


2-Butynyltriphenylphosphonium bromide (CAS 39616-23-4), also known as but-2-ynyl(triphenyl)phosphanium bromide, is a quaternary phosphonium salt featuring a propargylic (2-butynyl) group . It is a member of the triphenylphosphonium class of compounds, primarily utilized as a precursor to stabilized ylides for the Wittig reaction . This reagent is particularly valued for its ability to introduce an alkyne functional group into molecular frameworks, making it a strategic building block in the synthesis of polyenes, carotenoids, and complex organic molecules [1].

Why 2-Butynyltriphenylphosphonium Bromide (CAS 39616-23-4) Cannot Be Replaced by a Generic Phosphonium Salt


The performance of 2-butynyltriphenylphosphonium bromide in Wittig olefination is fundamentally governed by the acidity of its propargylic C-H bond, which dictates ylide stability and reactivity [1]. Direct substitution with other phosphonium salts like butyl-, allyl-, or benzyl-triphenylphosphonium is chemically invalid. These analogs exhibit significantly different pKa values, leading to divergent ylide formation rates and altered stereochemical outcomes in alkene synthesis [1]. The specific alkyne functionality of 2-butynyltriphenylphosphonium bromide is not replicated by any generic alternative, making it a non-substitutable reagent for synthesizing alkyne-containing motifs, such as those found in carotenoid C5 building blocks [2].

Quantitative Differentiation of 2-Butynyltriphenylphosphonium Bromide (CAS 39616-23-4) Against Its Closest Analogs


pKa-Driven Ylide Reactivity: Differentiating 2-Butynyl from Butyl-, Allyl-, and Benzyl-Triphenylphosphonium Salts

The C-H acidity of the phosphonium salt is a key determinant of ylide formation rate and, consequently, Wittig reaction efficiency and stereoselectivity. In a foundational study measuring pKa values for common phosphonium ions, the pKa of the prop-2-ynyl (propargylic) group was determined and compared to other triphenylphosphonium derivatives [1]. While the exact pKa values for butyl-, allyl-, and benzyl-triphenylphosphonium were also measured, the study established that the propargylic group exhibits a distinct acidity profile due to the electron-withdrawing nature of the alkyne moiety [1]. This difference in pKa translates directly to a quantifiable difference in the rate of proton transfer to a base, which is the critical step in generating the reactive ylide.

Wittig Reaction Ylide Chemistry Physical Organic Chemistry

Comparative Reactivity in Cobalt-Catalyzed Tandem Diels-Alder/Wittig Sequences for Stilbene Synthesis

Propargylic phosphonium salts, including 2-butynyltriphenylphosphonium bromide, are uniquely suited for cobalt-catalyzed tandem Diels-Alder/Wittig reactions. Research demonstrates that these salts, unlike non-propargylic phosphonium salts, can participate in a cobalt(I)-catalyzed Diels-Alder reaction with 1,3-dienes to form a dihydroaromatic phosphonium intermediate [1]. This intermediate is then directly used in a one-pot Wittig olefination with aldehydes to yield substituted stilbenes and styrenes in a single synthetic step [1]. This tandem process, which forms three new C-C bonds, is specific to phosphonium salts containing an alkyne group conjugated to the phosphorus atom [1].

Tandem Catalysis Cobalt Catalysis Diels-Alder Reaction

Utility as a Wittig Ester Salt Precursor for Carotenoid C5 Building Blocks

2-Butynyltriphenylphosphonium bromide is structurally related to the (3-alkoxycarbonyl-2-butenyl)triphenylphosphonium salts that are recognized as key C5 building blocks in the industrial synthesis of carotenoids like vitamin A and related polyenes [1]. Patents detail the critical importance of the 2-butenyl substitution pattern, which is directly derived from propargylic precursors like 2-butynyltriphenylphosphonium bromide, for constructing the conjugated polyene chain of these high-value compounds [1]. The specific placement of the alkyne group allows for subsequent transformations to introduce the necessary alkoxycarbonyl functionality, a process not feasible with simpler alkyl or aryl phosphonium salts.

Carotenoid Synthesis Wittig Olefination Polyene Chemistry

Targeted Applications of 2-Butynyltriphenylphosphonium Bromide (CAS 39616-23-4) Based on Quantitative Differentiation


Synthesis of Carotenoids and Polyenes via C5 Wittig Ester Salts

Procure this compound as the foundational propargylic phosphonium salt for synthesizing (3-alkoxycarbonyl-2-butenyl)triphenylphosphonium salts, the critical C5 building blocks in the industrial-scale Wittig synthesis of vitamin A, carotenoids, and other polyene carboxylic acid esters [1]. The unique alkyne moiety is essential for the subsequent introduction of the alkoxycarbonyl group required for these reactions.

Development of Cobalt-Catalyzed Tandem Diels-Alder/Wittig Reaction Methodologies

Utilize 2-butynyltriphenylphosphonium bromide as a propargylic phosphonium salt for developing novel one-pot, cobalt-catalyzed tandem Diels-Alder/Wittig reaction sequences [1]. This application leverages the compound's unique alkyne functionality to access dihydroaromatic intermediates, enabling the rapid and stereoselective assembly of complex stilbene and styrene derivatives, a capability not offered by other phosphonium salt classes.

Investigating Structure-Activity Relationships of Phosphonium Ylide Acidity

Employ 2-butynyltriphenylphosphonium bromide as a key member of a series of phosphonium salts to systematically probe the effect of alpha-substitution (e.g., alkyl vs. allyl vs. propargyl) on ylide pKa and subsequent Wittig reaction kinetics and stereoselectivity [1]. The quantifiable difference in acidity, as established in the literature, makes this compound a valuable probe for mechanistic studies in physical organic chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Butynyltriphenylphosphonium bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.